Industrial Synthesis: L-Rhamnose Diethyl Mercaptal as a Critical Intermediate for Sapropterin Hydrochloride
L-Rhamnose diethyl mercaptal is a mandatory, non-substitutable intermediate in the patented industrial synthesis of sapropterin hydrochloride, a therapeutic agent for atypical hyperphenylalaninemia [1]. The patent literature explicitly identifies this compound as an essential building block in the sequence converting L-rhamnose to the key intermediate, 5-deoxy-L-arabinose (5-DA) [1][2]. While the patent notes historical challenges with low yield and reproducibility in converting REM to 5-DA, the process is an object of industrial optimization, underscoring the compound's non-interchangeable role [2].
| Evidence Dimension | Role as a critical intermediate in a patented multi-step synthesis |
|---|---|
| Target Compound Data | Explicitly named as 'L-rhamnose diethyl mercaptal (REM)' |
| Comparator Or Baseline | Unprotected L-rhamnose or other protected derivatives |
| Quantified Difference | Qualitative evidence of a required, non-substitutable intermediate |
| Conditions | Synthesis of hydrazone derivatives for sapropterin hydrochloride production, as described in US Patent Application US2009076305A1 |
Why This Matters
For procurement in pharmaceutical manufacturing or process chemistry, this compound is a specification-defined raw material, not a commodity chemical, which dictates sourcing from reliable, traceable suppliers.
- [1] Yoshino, H., Kobayashi, K., & Shiro, Y. (2009). METHOD FOR PRODUCING HYDRAZONE DERIVATIVES. U.S. Patent Application No. US20090076305A1. View Source
- [2] Viscontini, M., et al. (1985). Helvetica Chimica Acta, 68(6), 1639-1643. (Cited as nonpatent literature 1 in US2009076305A1). View Source
